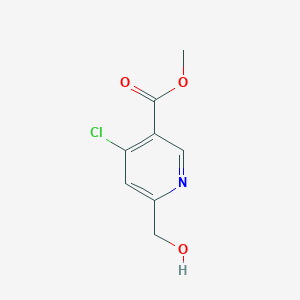
Methyl 4-chloro-6-(hydroxymethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-6-(hydroxymethyl)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 6-position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl nicotinate with thionyl chloride to introduce the chloro group, followed by a hydroxymethylation reaction using formaldehyde and a suitable base .
Industrial Production Methods
Industrial production of Methyl 4-chloro-6-(hydroxymethyl)nicotinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-(hydroxymethyl)nicotinate can undergo various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Methyl 4-chloro-6-formylnicotinate or Methyl 4-chloro-6-carboxynicotinate.
Reduction: Methyl 6-(hydroxymethyl)nicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-6-(hydroxymethyl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets. The chloro and hydroxymethyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nicotinic acid receptors and related enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.
Methyl 6-(hydroxymethyl)nicotinate: Similar to Methyl 4-chloro-6-(hydroxymethyl)nicotinate but lacks the chloro group.
Methyl 6-chloro-nicotinate: Similar but lacks the hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both the chloro and hydroxymethyl groups on the nicotinic acid ring. This dual substitution pattern can confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-chloro-6-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, recognized for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H8ClN1O3
- Molecular Weight : 201.60 g/mol
- IUPAC Name : Methyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.03 mg/mL |
| Escherichia coli | < 0.03 mg/mL |
| Pseudomonas aeruginosa | 4 mg/mL |
Studies have shown that the compound can penetrate bacterial membranes effectively, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
- Key Findings :
The mechanism through which this compound exerts its biological effects involves several pathways:
- Interaction with Receptors : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and inflammatory responses.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
- Antioxidant Activity : The hydroxymethyl group may contribute to its ability to scavenge free radicals, reducing oxidative stress .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Study on Antibacterial Efficacy :
- Conducted on a range of bacterial strains.
- Results demonstrated effective inhibition at low concentrations, suggesting potential for treating resistant infections.
- Study on Anti-inflammatory Effects :
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 4-chloro-6-(hydroxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-10-5(4-11)2-7(6)9/h2-3,11H,4H2,1H3 |
InChI Key |
GXBOXIHFSHBEJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(N=C1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















